

An In-depth Technical Guide to 2-(4-Bromophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(4-Bromophenoxy)acetohydrazide
Cat. No.:	B095197

[Get Quote](#)

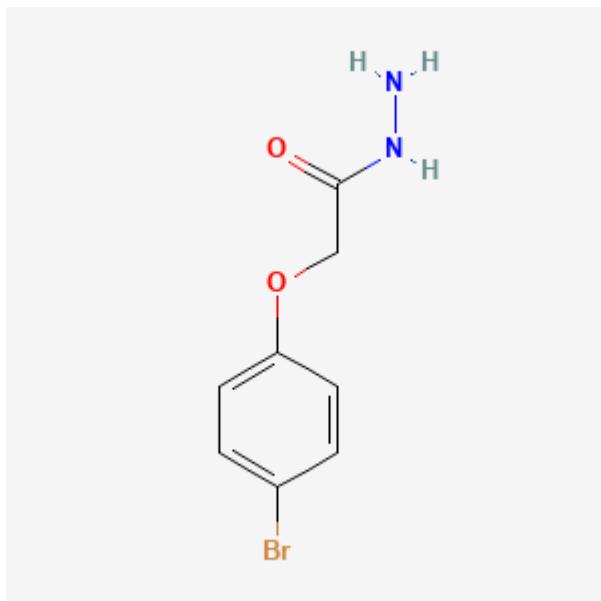
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(4-Bromophenoxy)acetohydrazide**, a molecule of interest in medicinal chemistry and drug discovery. This document details its chemical identity, structural formula, and a general synthesis protocol. While specific quantitative biological data for this compound is not extensively available in the public domain, this guide summarizes the known biological activities of structurally similar compounds, providing a basis for potential therapeutic applications and future research directions.

Chemical Identity and Structure

CAS Number: 16738-00-4


Chemical Formula: C₈H₉BrN₂O₂[\[1\]](#)

IUPAC Name: **2-(4-bromophenoxy)acetohydrazide**[\[1\]](#)

Synonyms: (4-Bromophenoxy)acetic acid hydrazide, 2-(4-bromophenoxy)ethanehydrazide[\[1\]](#)

Molecular Weight: 259.08 g/mol

Chemical Structure:

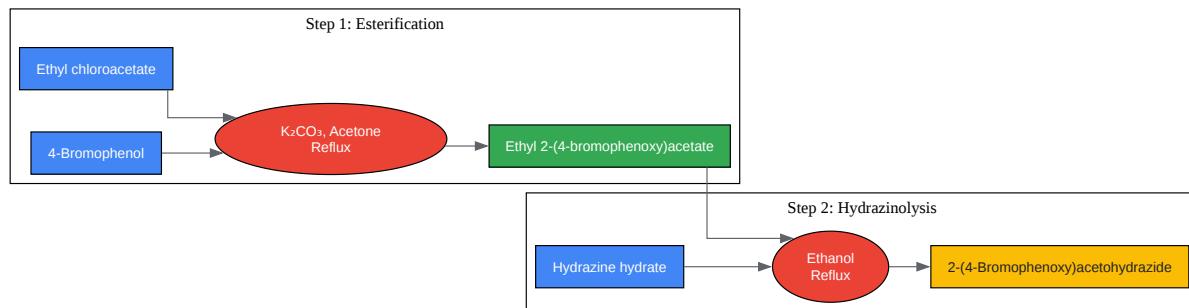
The structure of **2-(4-Bromophenoxy)acetohydrazide** features a central acetohydrazide core functionalized with a 4-bromophenoxy group. This structural motif is a common scaffold in the design of various biologically active molecules.

Synthesis

A general and adaptable two-step synthetic protocol for **2-(4-Bromophenoxy)acetohydrazide** and its analogs is outlined below. This process involves an initial esterification of 4-bromophenol followed by hydrazinolysis of the resulting ester.

Experimental Protocol: A General Synthesis Approach

Step 1: Synthesis of Ethyl 2-(4-bromophenoxy)acetate


- To a solution of 4-bromophenol (1 equivalent) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5-2 equivalents).
- To this suspension, add ethyl chloroacetate (1.1-1.2 equivalents) dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

- Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield ethyl 2-(4-bromophenoxy)acetate.

Step 2: Synthesis of **2-(4-Bromophenoxy)acetohydrazide**

- Dissolve the synthesized ethyl 2-(4-bromophenoxy)acetate (1 equivalent) in ethanol.
- Add hydrazine hydrate (2-3 equivalents) to the solution.
- Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
- After the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the product.
- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain **2-(4-Bromophenoxy)acetohydrazide**.

Synthesis Workflow

[Click to download full resolution via product page](#)

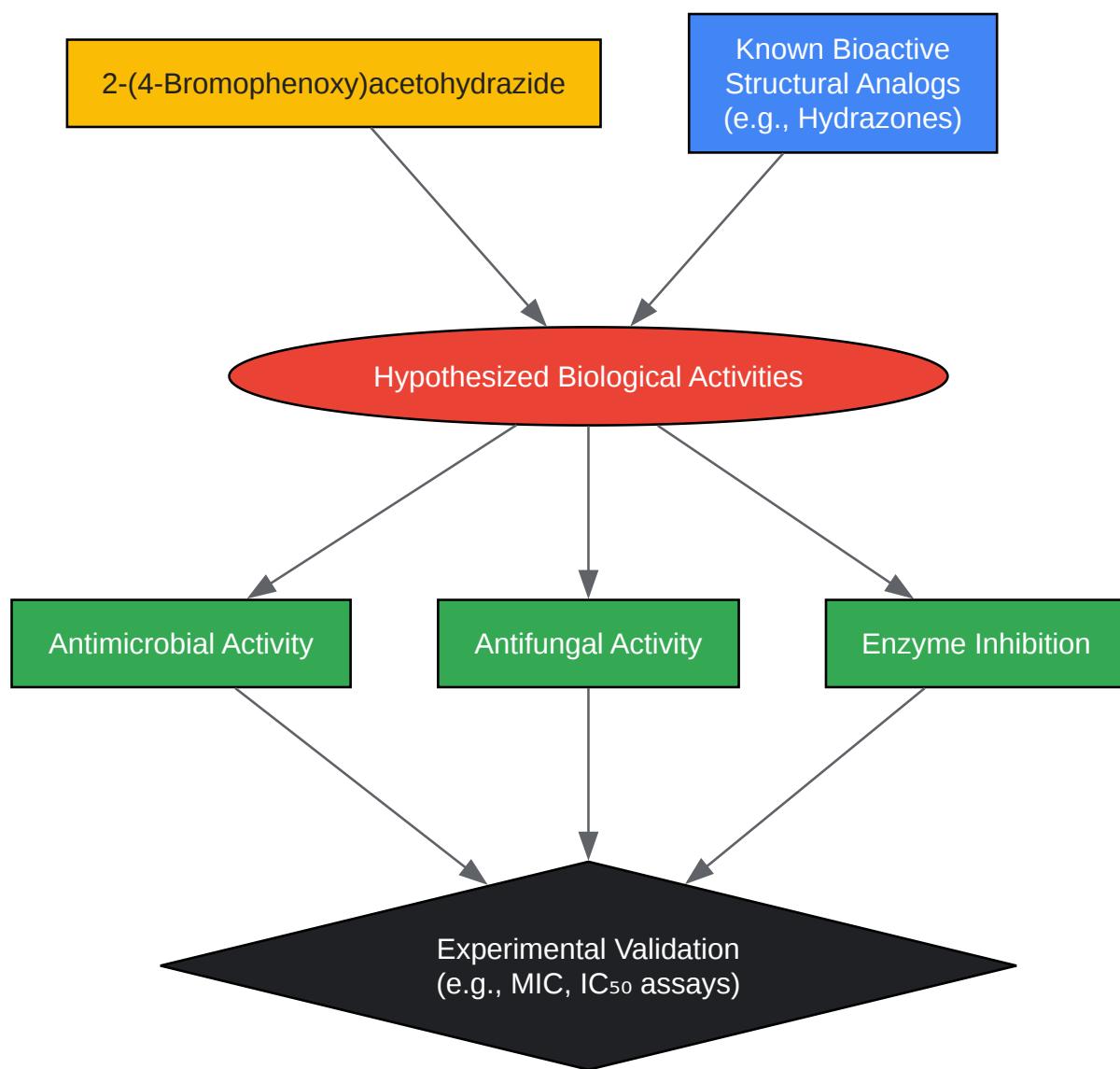
Caption: General two-step synthesis of **2-(4-Bromophenoxy)acetohydrazide**.

Potential Biological Activities

While specific biological data for **2-(4-Bromophenoxy)acetohydrazide** is limited in publicly accessible literature, the broader class of hydrazide-hydrazone derivatives and compounds with a bromophenoxy moiety have been reported to exhibit a range of biological activities. This suggests potential areas of investigation for the title compound.

Antimicrobial and Antifungal Activity

Hydrazide-hydrazone derivatives are known to possess significant antimicrobial and antifungal properties. The biological activity of these compounds is often attributed to the presence of the azometine (-CONH-N=CH-) group.


Table 1: Antimicrobial Activity of Structurally Related Hydrazide-Hydrazone Derivatives

Compound Class	Test Organism(s)	Activity/Observation
Substituted acetohydrazide derivatives	E. coli, P. aeruginosa, S. pyogenes, S. aureus	Moderate to good antibacterial activity observed for several derivatives.
Thiazine derivatives from chalcones	S. aureus, E. coli, B. subtilis, P. aeruginosa, C. albicans, A. niger	Most compounds exhibited good to moderate antibacterial and antifungal activity.
Hydrazide-hydrazone of 2,4-dihydroxybenzoic acid	Gram-positive bacteria (including MRSA)	Interesting antibacterial activity was noted, with some compounds showing low MIC values.
Thioureides of 2-(4-chlorophenoxy)methyl)-benzoic acid	Gram-positive and Gram-negative bacteria, Candida spp.	Compounds exhibited specific antimicrobial activities with MIC values ranging from 32 to 1024 μ g/mL.

Enzyme Inhibition

The structural features of **2-(4-Bromophenoxy)acetohydrazide** suggest it could be investigated as an inhibitor of various enzymes. For instance, related hydrazide derivatives have been explored as inhibitors of enzymes like enoyl-ACP reductase and dihydrofolate reductase (DHFR), which are crucial targets in antibacterial drug discovery.

Logical Relationship for Investigating Biological Activity

[Click to download full resolution via product page](#)

Caption: Logical workflow for investigating the biological activity of the title compound.

Future Directions

The information available on structurally similar compounds suggests that **2-(4-Bromophenoxy)acetohydrazide** is a promising candidate for further investigation. Future research should focus on:

- Quantitative Biological Evaluation: Performing detailed in vitro and in vivo studies to determine the specific antimicrobial, antifungal, and potential anticancer activities of the title

compound.

- Mechanism of Action Studies: Investigating the underlying mechanisms by which **2-(4-Bromophenoxy)acetohydrazide** may exert its biological effects, including potential enzyme inhibition or disruption of cellular pathways.
- Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications to the bromophenoxy and acetohydrazide moieties to explore and optimize biological activity.

Conclusion

2-(4-Bromophenoxy)acetohydrazide is a readily synthesizable compound with a chemical scaffold that is prevalent in many biologically active molecules. While direct experimental data on its biological functions are not widely reported, the known activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent, particularly in the realm of antimicrobial and antifungal drug discovery. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-Bromophenoxy)acetohydrazide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095197#2-4-bromophenoxy-acetohydrazide-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com